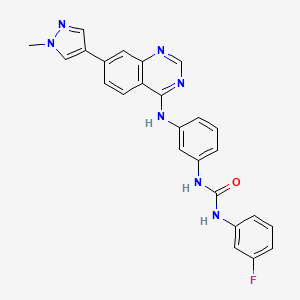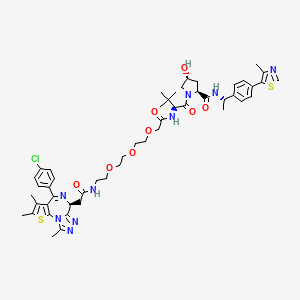
PROTAC BRD4 Degrader-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD4 Degrader-5 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound belongs to the class of PROteolysis TArgeting Chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression and are implicated in various cancers and other diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-5 involves the conjugation of a ligand that binds to BRD4 with a ligand that recruits an E3 ubiquitin ligase, connected via a linker. The synthetic route typically includes the following steps:
Synthesis of the BRD4 ligand: This involves the preparation of a small molecule that specifically binds to the bromodomains of BRD4.
Synthesis of the E3 ligase ligand: This involves the preparation of a small molecule that binds to the E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL) protein.
Linker attachment: The two ligands are connected via a linker, which is often a polyethylene glycol (PEG) chain to provide flexibility and optimal spatial arrangement for the formation of the ternary complex.
Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis of the individual components (BRD4 ligand, E3 ligase ligand, and linker) followed by their conjugation under controlled conditions. The process would require optimization of reaction conditions, purification steps, and quality control to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PROTAC BRD4-Degrader-5 unterliegt hauptsächlich den folgenden Arten von Reaktionen:
Ubiquitinierung: Die Verbindung erleichtert die Ubiquitinierung von BRD4, indem sie eine E3-Ubiquitinligase rekrutiert.
Proteasomaler Abbau: Das ubiquitinierte BRD4 wird vom Proteasom erkannt und abgebaut.
Häufige Reagenzien und Bedingungen:
Ubiquitinierungsreagenzien: E3-Ubiquitinligase, E2-Ubiquitin-konjugierendes Enzym, Ubiquitin und ATP.
Proteasomale Abbaubedingungen: Zelluläre Umgebung mit aktiver Proteasom-Maschinerie.
Hauptprodukte:
Ubiquitiniertes BRD4: Das Hauptprodukt der Ubiquitinierungsreaktion.
Abgebaute BRD4-Fragmente: Die Endprodukte nach proteasomalem Abbau.
Wissenschaftliche Forschungsanwendungen
PROTAC BRD4-Degrader-5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: Es wird verwendet, um die Rolle von BRD4 bei der Krebsentwicklung zu untersuchen und um potenzielle therapeutische Strategien für BRD4-assoziierte Krebsarten zu entwickeln.
Epigenetik: Die Verbindung hilft beim Verständnis der epigenetischen Regulation der Genexpression durch BRD4.
Arzneimittelforschung: Es dient als Werkzeug zur Identifizierung und Validierung neuer Arzneimittelziele durch selektiven Abbau spezifischer Proteine.
Zellbiologie: Die Verbindung wird verwendet, um die zellulären Funktionen und Signalwege zu untersuchen, an denen BRD4 und andere Proteine der BET-Familie beteiligt sind
5. Wirkmechanismus
PROTAC BRD4-Degrader-5 übt seine Wirkungen durch den folgenden Mechanismus aus:
Bindung an BRD4: Die BRD4-Ligandenkomponente der Verbindung bindet an die Bromodomänen von BRD4.
Rekrutierung der E3-Ubiquitinligase: Die E3-Liganden-Ligandenkomponente rekrutiert eine E3-Ubiquitinligase an den BRD4-gebundenen Komplex.
Ubiquitinierung: Die Nähe der E3-Ligase zu BRD4 erleichtert die Übertragung von Ubiquitinmolekülen auf BRD4, wodurch es zur Degradation markiert wird.
Proteasomaler Abbau: Das ubiquitinierte BRD4 wird vom Proteasom erkannt und abgebaut, was zu einer Reduzierung der BRD4-Spiegel in der Zelle führt
Ähnliche Verbindungen:
- PROTAC BRD4-Degrader-1
- PROTAC BRD4-Degrader-2
- PROTAC BRD4-Degrader-3
- PROTAC BRD4-Degrader-4
Einzigartigkeit: PROTAC BRD4-Degrader-5 ist in seinem spezifischen Design und seiner Optimierung für den effizienten Abbau von BRD4 einzigartig. Es kann eine verbesserte Bindungsaffinität, Stabilität und Abbaueffizienz im Vergleich zu anderen ähnlichen Verbindungen aufweisen. Darüber hinaus kann es unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .
Wirkmechanismus
PROTAC BRD4 Degrader-5 exerts its effects through the following mechanism:
Binding to BRD4: The BRD4 ligand component of the compound binds to the bromodomains of BRD4.
Recruitment of E3 ubiquitin ligase: The E3 ligase ligand component recruits an E3 ubiquitin ligase to the BRD4-bound complex.
Ubiquitination: The proximity of the E3 ligase to BRD4 facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation.
Proteasomal degradation: The ubiquitinated BRD4 is recognized and degraded by the proteasome, leading to a reduction in BRD4 levels within the cell
Vergleich Mit ähnlichen Verbindungen
- PROTAC BRD4 Degrader-1
- PROTAC BRD4 Degrader-2
- PROTAC BRD4 Degrader-3
- PROTAC BRD4 Degrader-4
Uniqueness: PROTAC BRD4 Degrader-5 is unique in its specific design and optimization for efficient degradation of BRD4. It may have improved binding affinity, stability, and degradation efficiency compared to other similar compounds. Additionally, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H62ClN9O8S2/c1-28-31(4)70-49-42(28)43(34-13-15-36(51)16-14-34)55-38(46-58-57-32(5)60(46)49)24-40(62)52-17-18-66-19-20-67-21-22-68-26-41(63)56-45(50(6,7)8)48(65)59-25-37(61)23-39(59)47(64)54-29(2)33-9-11-35(12-10-33)44-30(3)53-27-69-44/h9-16,27,29,37-39,45,61H,17-26H2,1-8H3,(H,52,62)(H,54,64)(H,56,63)/t29-,37+,38-,39-,45+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPWRCRRHVRNRM-BEGQQDOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62ClN9O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1016.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
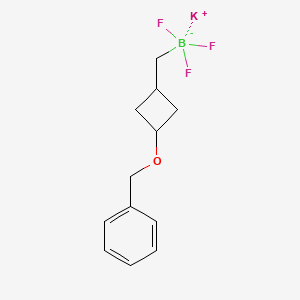
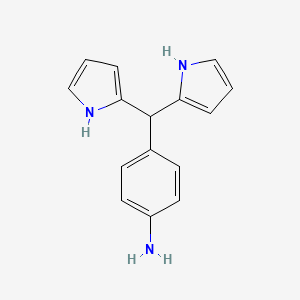
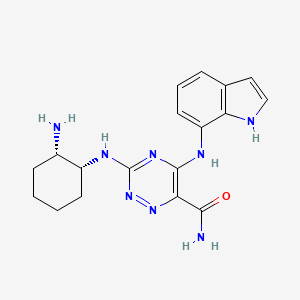




![4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methylamino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B8134222.png)
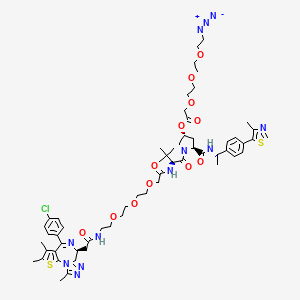
![N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide](/img/structure/B8134245.png)
![potassium;2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoate](/img/structure/B8134249.png)

